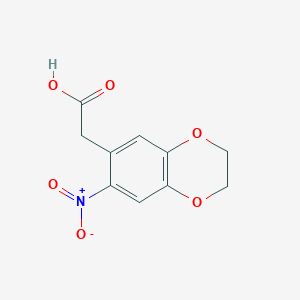
2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Overview
Description
2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is a chemical compound with the molecular formula C10H9NO6 and a molecular weight of 239.18 g/mol This compound is characterized by the presence of a benzodioxin ring system substituted with a nitro group and an acetic acid moiety
Scientific Research Applications
2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory drugs.
Biological Studies: It is used in studies related to bacterial biofilm inhibition and hemolytic activity, showing potential as an antibacterial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit antibacterial properties, suggesting potential targets within bacterial cells .
Mode of Action
It has been suggested that related compounds may interact with bacterial cells to inhibit biofilm formation
Biochemical Pathways
Given its potential antibacterial properties, it may interfere with pathways essential for bacterial growth and survival .
Result of Action
The compound has been shown to exhibit antibacterial properties, particularly against Bacillus subtilis and Escherichia coli, where it inhibited bacterial biofilm growth by 60.04% . This suggests that the compound may have potential applications as an antibacterial agent.
Biochemical Analysis
Biochemical Properties
2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . The interaction with these enzymes suggests that this compound may influence the breakdown of acetylcholine and the metabolism of fatty acids, respectively. Additionally, the nitro group in the compound’s structure may participate in redox reactions, further affecting cellular metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has demonstrated antibacterial activity, inhibiting the growth of bacterial biofilms, particularly against Bacillus subtilis and Escherichia coli . The inhibition of biofilm formation suggests that this compound may interfere with cell signaling pathways and gene expression involved in biofilm development. Furthermore, the compound’s interaction with enzymes involved in lipid metabolism may influence cellular energy production and overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound’s ability to inhibit cholinesterases and lipoxygenase enzymes suggests that it may bind to the active sites of these enzymes, preventing their normal function . This inhibition can lead to an accumulation of acetylcholine and altered fatty acid metabolism, impacting cellular signaling and energy production. Additionally, the nitro group in the compound’s structure may undergo redox reactions, generating reactive oxygen species that can further influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is typically stored at room temperature and is stable under normal conditions . Prolonged exposure to light or heat may lead to degradation, reducing its efficacy in biochemical assays. Long-term studies have shown that the compound’s antibacterial activity remains consistent over time, suggesting that it maintains its bioactivity in vitro .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of cholinesterases and lipoxygenase enzymes suggests its involvement in the metabolism of acetylcholine and fatty acids . Additionally, the nitro group may participate in redox reactions, influencing the cellular redox state and impacting metabolic flux. These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Preparation Methods
The synthesis of 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid typically involves the nitration of a benzodioxin precursor followed by the introduction of the acetic acid group. One common synthetic route includes the following steps:
Nitration: The benzodioxin precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include amino derivatives, carboxylic acids, and substituted benzodioxins.
Comparison with Similar Compounds
2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid can be compared with other benzodioxin derivatives and nitro-substituted compounds. Similar compounds include:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid: Lacks the nitro group and has different biological activities.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides: These compounds combine benzodioxin and sulfonamide moieties and are studied for their antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c12-10(13)4-6-3-8-9(17-2-1-16-8)5-7(6)11(14)15/h3,5H,1-2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBNHCODFVRXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


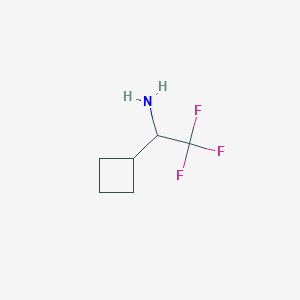
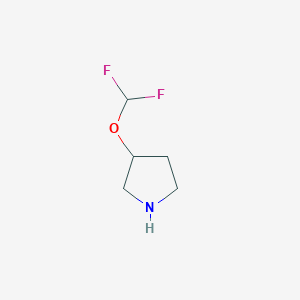
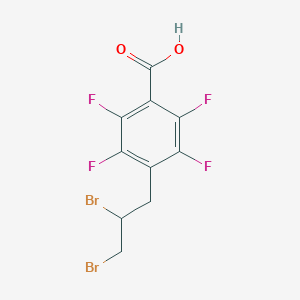
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)
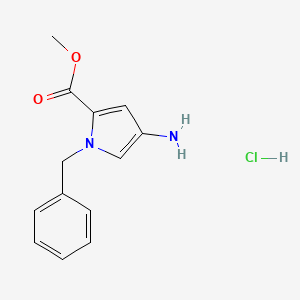
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)
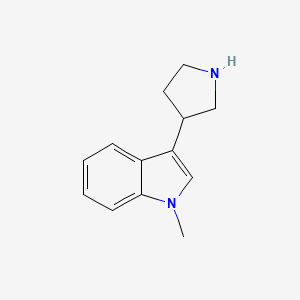



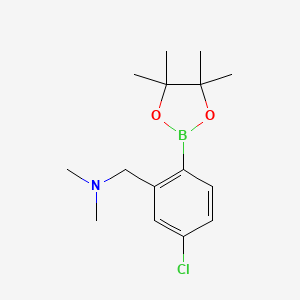

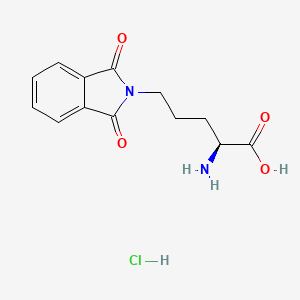
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)
